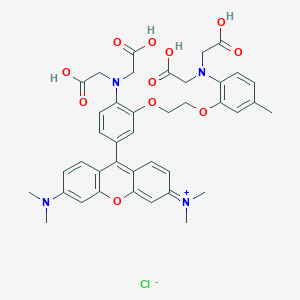
Rhod 2 fluorescent dye
Vue d'ensemble
Description
Rhod-2 is a cell-permeable acetoxymethyl (AM) ester dye that fluoresces in the presence of Ca2+. It is used to detect and image cellular ions, particularly in calcium signaling investigations . Rhod-2 has the longest fluorescent wavelength signal of all the calcium indicators, making it a convenient excitation source for argon and krypton lasers .
Molecular Structure Analysis
The chemical formula of Rhod-2 is C52H59N4O19 • Br, and it has a molecular weight of 1124.0 g/mol . The excitation and emission wavelengths of the Ca2+–bound form of Rhod-2 are 553 nm and 577 nm, respectively .Chemical Reactions Analysis
Rhod-2 exhibits an increase in fluorescence intensity upon binding with Ca2+, with little shift in wavelength . It also binds various heavy metal cations (e.g., Mn 2+, Zn 2+, Pb 2+) with substantially higher affinity than Ca 2+ .Physical And Chemical Properties Analysis
Rhod-2 is a red solid that should be stored in a freezer at -5°C to -30°C and protected from light . It exhibits fluorescence upon increasing Ca2+ concentrations, with the fluorescence intensity increasing more than 100-fold upon binding with Ca2+ .Applications De Recherche Scientifique
Synthesis and Modification Rhodamine dyes, including Rhod 2, are known for their high absorption coefficient and broad fluorescence in the visible region. They have high fluorescence quantum yield and photostability. The synthesis and modification of Rhodamine derivatives, including Rhod 2, for use as fluorescent probes is a topic of considerable interest. These modifications are essential for covalently linking the probe to other molecules or surfaces for varied applications (Beija, Afonso, & Martinho, 2009).
Cellular Calcium Dynamics Rhod 2 is used extensively to investigate cellular calcium dynamics. It's used in tandem with other dyes like Fluo-3 for monitoring calcium concentration in various cellular compartments, including mitochondria. This has been demonstrated in studies involving malaria parasites, showing how Rhod 2 can track mitochondrial participation in cellular calcium homeostasis (Gazarini & Garcia, 2004).
Comparative Studies of Calcium Indicators Comparative studies have been conducted between Rhod 2 and other calcium-sensitive proteins like aequorin and pericam. These studies help in understanding the discrepancies in calcium measurement across different methods, revealing the limitations and strengths of Rhod 2 in various experimental setups (Fonteriz et al., 2010).
Intracellular Calcium in Perfused Mouse Heart Another application of Rhod 2 is in measuring intracellular calcium in perfused mouse hearts. Rhod 2, used as a fluorescent dye, has enabled the quantification of calcium transients in this context, facilitating a better understanding of cardiac physiology and pathophysiology (MacGowan et al., 2001).
Imaging Mitochondrial Calcium Signaling Rhod 2's utility extends to imaging mitochondrial calcium signaling. Its ability to preferentially accumulate in mitochondria makes it a valuable tool in studying the impact of calcium on mitochondrial function. However, the reliability of mitochondrial calcium measurements with Rhod 2 can vary, necessitating methods to verify and quantify mitochondrial calcium concentration (Davidson & Duchen, 2012).
Quantitative Measurement of Calcium Transients Rhod 2 is also instrumental in the quantitative measurement of calcium transients, particularly in perfused mouse hearts. It aids in correlating spectral intensities with the quantity of Rhod-2 in the heart and measuring changes in quantum yield upon calcium binding (Du, MacGowan, Farkas, & Koretsky, 2001).
Biological Imaging and Fluorescent Probes Rhodamine dyes, including Rhod 2, are also explored for their potential in biological imaging. They are used as scaffolds in biological labeling and fluorescence imaging, proving invaluable in studying gene expression, protein expression, and molecular interactions in complex living systems (Rajasekar, 2021).
Environmental Sensing and Bioimaging Rhod 2 and its derivatives are not only confined to cellular studies but also have applications in environmental sensing and bioimaging. They are used in diverse fields like detecting oil spills, chemical pollutants, and studying current flow in large bodies of water (Plascyk & Gabriel, 1975).
Orientations Futures
Researchers have developed a comprehensive collection of rhodamine-based dyes, including Rhod-2, using novel chemistry. This collection and the insights gained provide a roadmap for designing future probes . The long emission wavelengths of Rhod-2 make it valuable for applications involving cells with high levels of autofluorescence . Future research may focus on further improving the chemistry used to synthesize these dyes and exploring their potential applications .
Propriétés
IUPAC Name |
[9-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4O11.ClH/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,49,50,51,52);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APERIXFHHNDFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)O)CC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43ClN4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthylium, 9-(4-(bis(carboxymethyl)amino)-3-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)-3,6-bis(dimethylamino)-, chloride | |
CAS RN |
132523-91-2 | |
| Record name | Rhod-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132523912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RHOD-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10I3106D4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



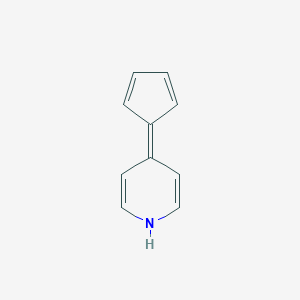
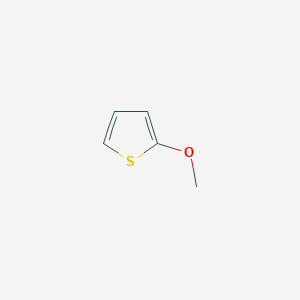
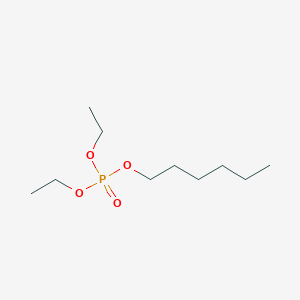
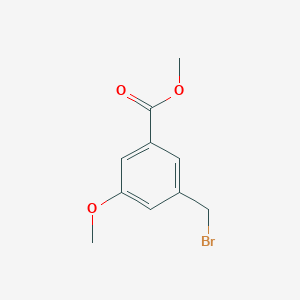
![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
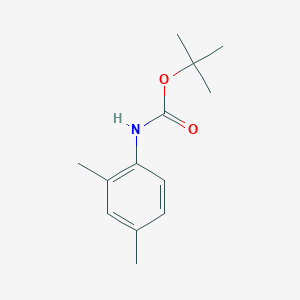
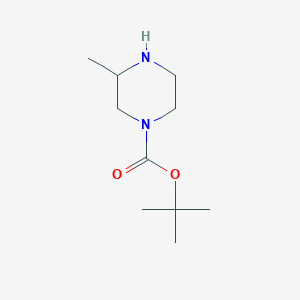
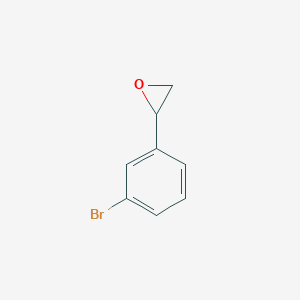
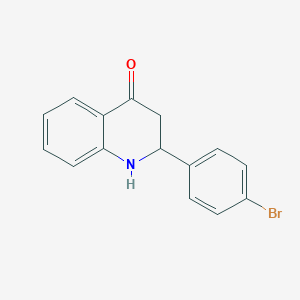
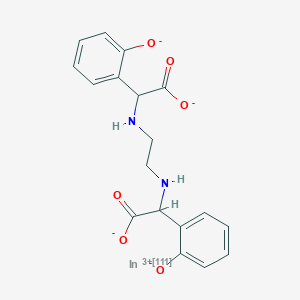
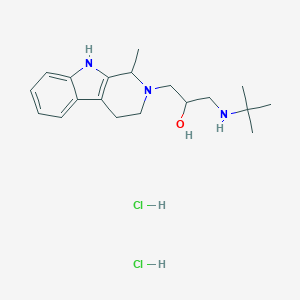
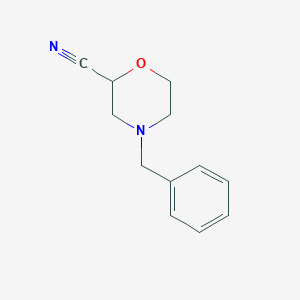
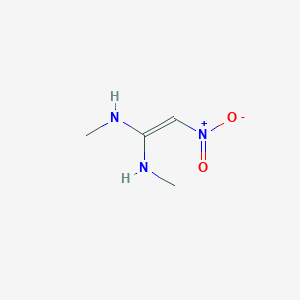
![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)